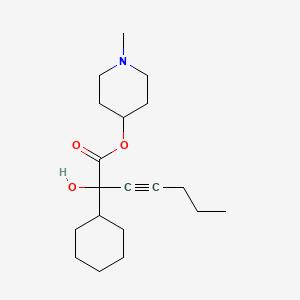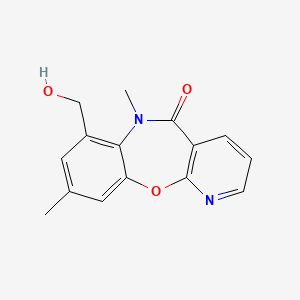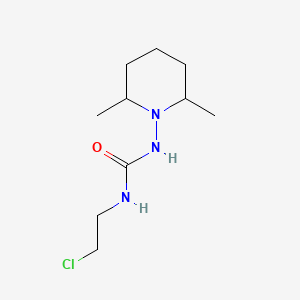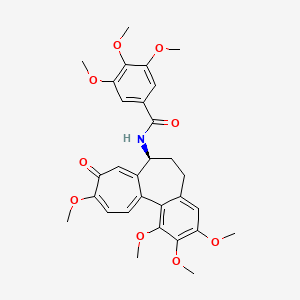
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is a chemical compound derived from colchicine, a well-known alkaloid. This compound features a 3,4,5-trimethoxybenzoyl group attached to the deacetylated form of colchicine. Colchicine itself is primarily known for its use in treating gout and familial Mediterranean fever due to its ability to inhibit microtubule polymerization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine typically involves the following steps:
Deacetylation of Colchicine: Colchicine is first deacetylated to produce deacetylcolchicine. This can be achieved using hydrolysis under acidic or basic conditions.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation Reaction: Deacetylcolchicine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the acylation step and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Products include 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Products vary depending on the nucleophile used but can include amine or thiol derivatives.
科学的研究の応用
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for potential therapeutic uses, including anti-cancer properties due to its ability to disrupt microtubule function.
作用機序
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine involves its interaction with microtubules. Similar to colchicine, it binds to tubulin, preventing its polymerization into microtubules. This disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s effects on microtubules make it a valuable tool in studying cell division and as a potential anti-cancer agent.
類似化合物との比較
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-gout properties.
Podophyllotoxin: Another microtubule inhibitor used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which may enhance its binding affinity to tubulin and potentially improve its pharmacological profile compared to colchicine. This modification could lead to differences in its biological activity and therapeutic potential.
特性
CAS番号 |
86436-39-7 |
|---|---|
分子式 |
C30H33NO9 |
分子量 |
551.6 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C30H33NO9/c1-34-22-11-9-18-19(15-21(22)32)20(10-8-16-12-25(37-4)28(39-6)29(40-7)26(16)18)31-30(33)17-13-23(35-2)27(38-5)24(14-17)36-3/h9,11-15,20H,8,10H2,1-7H3,(H,31,33)/t20-/m0/s1 |
InChIキー |
YWIKVBNQUVBQEN-FQEVSTJZSA-N |
異性体SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



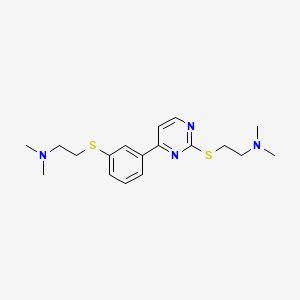
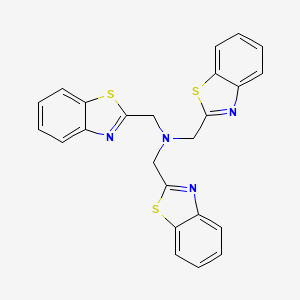
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)

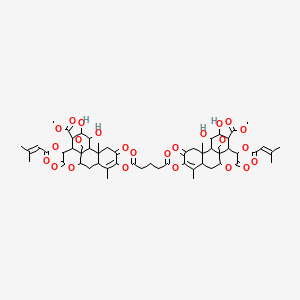
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
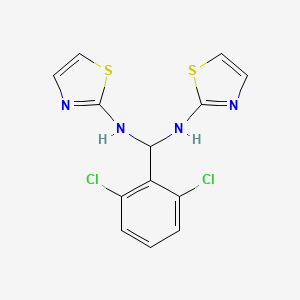
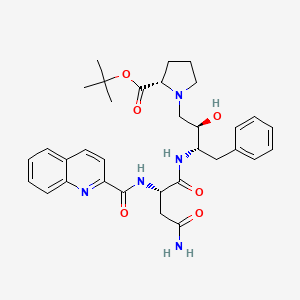

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
